REACTION_CXSMILES
|
[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4].[ClH:30]>C(O)C>[ClH:30].[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4] |f:3.4|
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
The second fraction of the crystallization
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol
|
Name
|
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
|
Type
|
product
|
Smiles
|
Cl.N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4].[ClH:30]>C(O)C>[ClH:30].[NH:1]([CH2:16][CH:17]([CH:19]1[CH2:24][CH2:23][C:22]2[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:21]=2[O:20]1)[OH:18])[CH2:2][CH:3]([CH:5]1[CH2:10][CH2:9][C:8]2[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:7]=2[O:6]1)[OH:4] |f:3.4|
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
The second fraction of the crystallization
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol
|
Name
|
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride
|
Type
|
product
|
Smiles
|
Cl.N(CC(O)C1OC2=C(CC1)C=C(C=C2)F)CC(O)C2OC1=C(CC2)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |